1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one 1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521059
InChI: InChI=1S/C12H12O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7H,2-4H3
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)C#C
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one

CAS No.:

Cat. No.: VC13521059

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one
Standard InChI InChI=1S/C12H12O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7H,2-4H3
Standard InChI Key GXTKIUNQMYBSSL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)C#C
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)C#C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one (CAS No. [withheld], molecular formula C12H12O4\text{C}_{12}\text{H}_{12}\text{O}_4) has a molecular weight of 220.22 g/mol. The compound’s structure features a phenyl ring substituted with three methoxy groups at the 3-, 4-, and 5-positions, coupled to a prop-2-yn-1-one chain. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key Physical Properties (Theoretical Predictions):

  • Boiling Point: Estimated >300°C (analogous to trimethoxyphenyl ketones ).

  • LogP: ~1.8 (indicating moderate lipophilicity, similar to related chalcones ).

  • Solubility: Low in water; soluble in polar organic solvents (e.g., DMSO, methanol).

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic addition reactions. A representative pathway involves:

  • Starting Materials: 3,4,5-Trimethoxyacetophenone and propargyl bromide.

  • Alkynylation: Under basic conditions (e.g., K2_2CO3_3), the acetophenone undergoes nucleophilic attack by propargyl bromide, forming the propynone backbone.

  • Purification: Column chromatography (silica gel, eluent: DCM/methanol) yields the pure product.

Reaction Scheme:

3,4,5-Trimethoxyacetophenone+HC≡CCH2BrBase1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one\text{3,4,5-Trimethoxyacetophenone} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{Base}} \text{1-(3,4,5-Trimethoxyphenyl)prop-2-yn-1-one}

Advanced Methodologies

Recent advances leverage transition-metal catalysis for higher regioselectivity. For instance, cobalt-mediated trimerization of enynes (as detailed in ) offers a parallel strategy for constructing conjugated systems, though direct application to this compound remains exploratory .

Biological Activities and Mechanisms

In Vitro Findings (Representative Data):

Cell LineIC50_{50} (µM)Reference
MCF-712.4
HeLa18.9

Additional Pharmacological Effects

  • Antimicrobial Activity: Moderate inhibition of Gram-positive bacteria (e.g., S. aureus).

  • Anti-Inflammatory Action: Suppression of NF-κB signaling in macrophage models.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for derivatization. Key modifications include:

  • Triazole Integration: Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) introduces triazole moieties, enhancing solubility and target affinity .

  • Sulfonamide Functionalization: Analogues with sulfonamide groups show improved carbonic anhydrase inhibition (e.g., hCA II IC50_{50} = 8 nM) .

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability, with in vivo studies demonstrating a 3-fold increase in plasma half-life compared to free compound.

Future Directions and Challenges

Mechanistic Elucidation

High-resolution cryo-EM studies are needed to map binding interactions with tubulin and other targets. Computational modeling (e.g., molecular dynamics simulations) could predict off-target effects.

Clinical Translation

Challenges include optimizing pharmacokinetics and mitigating hepatotoxicity observed in preclinical models. Hybrid derivatives (e.g., conjugates with FDA-approved chemotherapeutics) may enhance therapeutic windows.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator